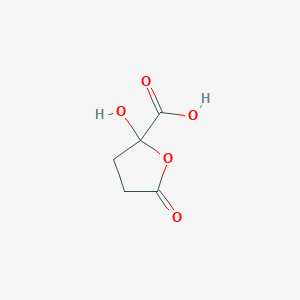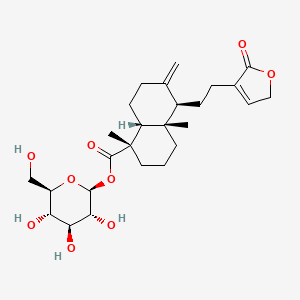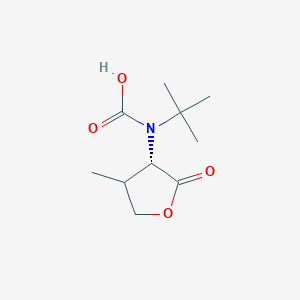![molecular formula C8H11NO2 B12868384 3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Another approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Various substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaIO4 for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s derivatives are used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit GABA uptake, which can lead to anticonvulsant effects . The compound may also interact with other molecular pathways, depending on its specific derivatives and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole include other isoxazole derivatives such as:
- 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carboxamide
- 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
Uniqueness
What sets this compound apart is its specific methoxy group, which can influence its biological activity and chemical reactivity. This unique functional group can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-methoxy-4,5,6,7-tetrahydro-1,2-benzoxazole |
InChI |
InChI=1S/C8H11NO2/c1-10-8-6-4-2-3-5-7(6)11-9-8/h2-5H2,1H3 |
Clé InChI |
KEIBJAULWJXGAT-UHFFFAOYSA-N |
SMILES canonique |
COC1=NOC2=C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Diethoxybenzo[d]oxazole](/img/structure/B12868304.png)




![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)

![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)


![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)

![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)

